1,3-Dioxole, 2,2,4-trifluoro-5-(trifluoromethoxy)-

Description

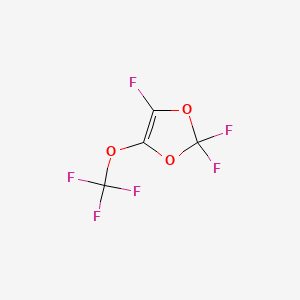

1,3-Dioxole, 2,2,4-trifluoro-5-(trifluoromethoxy)- (CAS: 605-263-0) is a fluorinated cyclic ether derivative characterized by a 1,3-dioxole backbone substituted with multiple fluorine atoms and a trifluoromethoxy group. This compound belongs to a class of highly fluorinated organic molecules, which are notable for their chemical stability, low polarizability, and resistance to thermal degradation due to strong C–F bonds .

Properties

CAS No. |

161611-74-1 |

|---|---|

Molecular Formula |

C4F6O3 |

Molecular Weight |

210.03 g/mol |

IUPAC Name |

2,2,4-trifluoro-5-(trifluoromethoxy)-1,3-dioxole |

InChI |

InChI=1S/C4F6O3/c5-1-2(12-3(6,7)8)13-4(9,10)11-1 |

InChI Key |

JSGITCLSCUKHFW-UHFFFAOYSA-N |

Canonical SMILES |

C1(=C(OC(O1)(F)F)F)OC(F)(F)F |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

Research Findings and Process Optimization

- Solvent Effects: Tetrahydrofuran is commonly used but must be rigorously removed before polymerization to avoid molecular weight reduction.

- Temperature Control: Low temperatures (0–10 °C) during halogenation and fluorination steps prevent side reactions and decomposition.

- Phase Transfer Catalysts: Enhance reaction rates and selectivity in biphasic systems, especially during fluorination with HF.

- Yield and Purity: Optimized processes achieve yields around 80% with product purity exceeding 95%, suitable for industrial applications.

- Handling of Hazardous Reagents: Use of HF and chlorine requires strict safety protocols and venting systems to manage corrosive and toxic by-products.

Summary Table of Preparation Parameters

| Parameter | Typical Conditions | Impact on Product |

|---|---|---|

| Solvent | Benzotrifluoride, dichloromethane, tetrahydrofuran (removed post-reaction) | Solvent choice affects reaction rate and polymerization quality |

| Temperature | 0–10 °C for halogenation and fluorination | Controls selectivity and prevents decomposition |

| Catalysts | Radical initiators (peroxides, azo-compounds), phase transfer catalysts | Initiate radical halogenation and facilitate fluorination |

| Purification | Filtration, washing, distillation under reduced pressure | Ensures high purity and yield |

| Yield | ~80% | Industrially viable |

| Purity | >95% | Suitable for further chemical transformations |

Chemical Reactions Analysis

Types of Reactions

1,3-Dioxole, 2,2,4-trifluoro-5-(trifluoromethoxy)- undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where fluorine atoms are replaced by other nucleophiles.

Polymerization: It can be polymerized with other monomers to form copolymers with unique properties.

Common Reagents and Conditions

Common reagents used in reactions with this compound include Lewis acids, bases, and other nucleophiles . Reaction conditions often involve elevated temperatures and pressures to achieve the desired transformations .

Major Products

The major products formed from these reactions include various fluorinated polymers and copolymers, which are used in a wide range of industrial applications .

Scientific Research Applications

Coatings and Films

1,3-Dioxole derivatives are used in the development of advanced coatings due to their excellent thermal stability and chemical resistance. They can be incorporated into polymer matrices to enhance properties such as:

- Hydrophobicity : The trifluoromethoxy group imparts water-repellent characteristics.

- Chemical Resistance : Fluorinated compounds are known for their resistance to solvents and harsh chemicals.

This makes them suitable for applications in protective coatings for electronics and automotive parts.

Nanocomposites

Research indicates that this compound can be utilized in the fabrication of nanocomposites. For instance, it can be combined with silver nanoparticles to create materials with antimicrobial properties suitable for medical applications . These composites exhibit enhanced mechanical strength and thermal stability.

Drug Development

The unique structure of 1,3-Dioxole, 2,2,4-trifluoro-5-(trifluoromethoxy)- makes it a valuable scaffold in medicinal chemistry. Its fluorinated nature can influence the pharmacokinetics of drug candidates by:

- Improving metabolic stability.

- Enhancing lipophilicity, which can aid in membrane permeability.

Studies have shown that incorporating such fluorinated dioxoles into drug molecules can lead to improved efficacy and reduced side effects .

Solvent Applications

Due to its low toxicity and high volatility, this compound is being explored as a solvent for various chemical reactions. It can serve as an activated layer in electrode fabrication for fuel cells . Its ability to dissolve a wide range of organic compounds makes it suitable for extraction processes in environmental applications.

Fluorinated Waste Management

Fluorinated compounds often pose challenges in waste management due to their persistence in the environment. Research is ongoing into methods for degrading these compounds safely and effectively . Understanding the environmental impact of such substances is crucial for developing sustainable practices in chemical manufacturing.

Case Studies

| Application Area | Case Study Description | Findings |

|---|---|---|

| Materials Science | Use of 1,3-Dioxole in polymer coatings | Enhanced durability and chemical resistance compared to non-fluorinated coatings. |

| Pharmaceuticals | Development of a new drug candidate incorporating fluorinated dioxole | Improved bioavailability and reduced metabolic breakdown in preclinical studies. |

| Environmental Chemistry | Solvent extraction processes using dioxole derivatives | Effective extraction of pollutants from aqueous solutions with minimal toxicity. |

Mechanism of Action

The mechanism by which 1,3-Dioxole, 2,2,4-trifluoro-5-(trifluoromethoxy)- exerts its effects is primarily through its ability to form stable and inert polymers . The molecular targets and pathways involved include interactions with other fluorinated compounds and the formation of strong carbon-fluorine bonds . These interactions contribute to the compound’s high stability and resistance to degradation .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Key Structural Analogues and Derivatives

(a) 2-{[2,2,4-Trifluoro-5-(Trifluoromethoxy)-1,3-Dioxolan-4-yl]oxy}ethanol

- CAS : 700-535-6

- Structure: A derivative of 1,3-dioxole with an ethanol group appended via an ether linkage.

- Properties: LogKow (octanol-water partition coefficient) = -10.8, indicating moderate hydrophobicity . This value is slightly lower than the parent compound’s hypothetical logKow (estimated at -10.4 for structurally related compounds) , suggesting that the addition of the ethanol group marginally increases polarity.

(b) 5-[(4-Bromo-2,6-Difluorophenyl)Difluoromethoxy]-1,2,3-Trifluorobenzene

- CAS : 511540-64-0

- Structure : A polyfluorinated aromatic ether with bromine substitution.

- Properties: Molecular weight = 389.0631, higher than the parent 1,3-dioxole due to bromine and additional fluorine atoms.

(c) Fluorinated Triazole Derivatives

- Example : 5-(2,4-Difluorophenyl)-6-methylthiazolo[3,2-B][1,2,4]triazole (CAS: 1956332-02-7)

- Structure : A triazole core with fluorinated aryl groups.

- Properties : These compounds are designed for agrochemical use, leveraging fluorine’s electron-withdrawing effects to enhance metabolic stability and binding affinity. Unlike the dioxole backbone, triazoles exhibit nitrogen-based heterocyclic reactivity .

Physicochemical and Functional Comparisons

| Compound | CAS | Key Functional Groups | LogKow | Molecular Weight | Applications |

|---|---|---|---|---|---|

| 1,3-Dioxole, 2,2,4-trifluoro-5-(trifluoromethoxy)- | 605-263-0 | Fluorinated dioxole, trifluoromethoxy | ~-10.4* | Not reported | Specialty materials, fluoropolymers |

| 2-{[2,2,4-Trifluoro-5-(trifluoromethoxy)-1,3-dioxolan-4-yl]oxy}ethanol | 700-535-6 | Ethanol-substituted dioxole | -10.8 | Not reported | Surfactants, intermediates |

| 5-[(4-Bromo-2,6-difluorophenyl)difluoromethoxy]-1,2,3-trifluorobenzene | 511540-64-0 | Bromine, polyfluorinated aryl ether | Not reported | 389.0631 | Pharmaceutical/agrochemical intermediates |

| Flucarbazone sodium salt | 1923082-70-5 | Triazole, trifluoromethoxyphenyl | Not reported | Not reported | Herbicide |

Reactivity and Stability

- Fluorine Substitution: The trifluoromethoxy group (-OCF3) in the target compound enhances electron-withdrawing effects and oxidative stability compared to non-fluorinated ethers (e.g., methoxy groups) .

- Ring Strain vs. Stability : The 1,3-dioxole ring’s rigidity may limit conformational flexibility compared to acyclic fluorinated ethers but improves thermal stability .

- Derivative Reactivity: Ethanol-substituted derivatives (e.g., CAS 700-535-6) introduce hydroxyl groups capable of further functionalization (e.g., esterification), unlike the parent compound .

Research Findings and Gaps

- Synthesis Challenges : Fluorinated dioxoles often require specialized reagents (e.g., fluorinated precursors) and controlled reaction conditions to avoid defluorination .

- Environmental Impact : Fluorinated compounds like 1,3-dioxole derivatives may exhibit persistence in aquatic systems due to low logKow values (e.g., -10.4 to -10.8), but empirical ecotoxicity data are lacking .

Biological Activity

1,3-Dioxole, 2,2,4-trifluoro-5-(trifluoromethoxy)- (CAS Number: 161611-74-1) is a fluorinated organic compound that has garnered attention due to its unique structural properties and potential biological activities. This article explores its synthesis, biological activity, and relevant case studies to provide a comprehensive understanding of this compound.

The compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C₄F₆O₃ |

| Molecular Weight | 210.031 g/mol |

| Density | 1.74 g/cm³ |

| Boiling Point | 36.645 °C |

| Flash Point | -19.348 °C |

| LogP | 2.216 |

| Vapor Pressure | 499.754 mmHg at 25°C |

Synthesis

The synthesis of 1,3-dioxole derivatives typically involves the reaction of fluorinated aldehydes with diols under acidic conditions. The presence of trifluoromethoxy groups enhances the reactivity and stability of the resulting dioxole structure.

Antibacterial and Antifungal Properties

Research indicates that compounds in the dioxole family exhibit notable antibacterial and antifungal activities. A study on various 1,3-dioxolanes demonstrated that many derivatives showed significant activity against several bacterial strains and fungi:

- Antibacterial Activity : The synthesized dioxolanes were tested against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus, Staphylococcus epidermidis, and Pseudomonas aeruginosa. The Minimum Inhibitory Concentration (MIC) values ranged from 625 µg/mL to 1250 µg/mL for effective compounds .

- Antifungal Activity : Most tested dioxolane derivatives exhibited antifungal activity against Candida albicans, with some compounds showing excellent efficacy .

Case Studies

- Case Study on Antibacterial Activity :

- Case Study on Antifungal Activity :

Comparative Analysis

The biological activities of various dioxole derivatives can be summarized in the following table:

| Compound | Antibacterial Activity (MIC µg/mL) | Antifungal Activity (C. albicans) |

|---|---|---|

| Compound 1 | >1250 | Negative |

| Compound 4 | 625 | Positive |

| Compound 6 | <625 | Positive |

| Compound 8 | >1250 | Positive |

Discussion

The incorporation of trifluoromethoxy groups into the dioxole structure appears to enhance both antibacterial and antifungal activities significantly. The unique electronic properties imparted by fluorine atoms contribute to the overall reactivity of these compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.